molecular formula C9H17NO2 B13273744 (2R)-2-Amino-2-(3-methylcyclohexyl)acetic acid

(2R)-2-Amino-2-(3-methylcyclohexyl)acetic acid

Cat. No.: B13273744
M. Wt: 171.24 g/mol
InChI Key: JXKLPTPNYNKUDP-KAVNDROISA-N
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Description

(2R)-2-Amino-2-(3-methylcyclohexyl)acetic acid: is an organic compound with a unique structure that includes an amino group and a cyclohexyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-methylcyclohexyl)acetic acid typically involves the use of starting materials such as 3-methylcyclohexanone and glycine. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-2-(3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-Amino-2-(3-methylcyclohexyl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in studies related to enzyme activity and protein interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the development of new drugs targeting specific pathways or conditions .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • (2R)-2-Amino-2-(3-methylcyclohexyl)propanoic acid
  • (2R)-2-Amino-2-(3-methylcyclohexyl)butanoic acid
  • (2R)-2-Amino-2-(3-methylcyclohexyl)pentanoic acid

Uniqueness: What sets (2R)-2-Amino-2-(3-methylcyclohexyl)acetic acid apart from similar compounds is its specific structure, which includes a cyclohexyl ring with a methyl substitution. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methylcyclohexyl)acetic acid

InChI

InChI=1S/C9H17NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m1/s1

InChI Key

JXKLPTPNYNKUDP-KAVNDROISA-N

Isomeric SMILES

CC1CCCC(C1)[C@H](C(=O)O)N

Canonical SMILES

CC1CCCC(C1)C(C(=O)O)N

Origin of Product

United States

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